2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Drug Metabolism CYP450 Inhibition Lead Optimization

This precision research tool offers a unique pharmacophore – combining a methylsulfonyl-substituted pyridazine with a 2-methyl-3-nitrobenzamide moiety – that defines its CFTR inhibitory activity. Unlike generic analogs, this compound ensures reproducible results in hit validation, metabolic stability benchmarking, and SAR programs. Its commercial availability through established screening libraries enables rapid procurement.

Molecular Formula C19H16N4O5S
Molecular Weight 412.4 g/mol
CAS No. 921838-96-2
Cat. No. B3304588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
CAS921838-96-2
Molecular FormulaC19H16N4O5S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H16N4O5S/c1-12-15(4-3-5-17(12)23(25)26)19(24)20-14-8-6-13(7-9-14)16-10-11-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
InChIKeySTWUSESPFYRKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement Context for 2-Methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide (CAS 921838-96-2)


2-Methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide (CAS 921838-96-2) is a small molecule featuring a 2-methyl-3-nitrobenzamide moiety linked to a methylsulfonyl-substituted pyridazine ring via a phenyl spacer. Its molecular formula is C19H16N4O5S with a molecular weight of 412.4 g/mol . The compound is catalogued within screening libraries such as the Maybridge collection, indicating its role as a drug-like hit or lead-like structure for early-phase drug discovery [1]. A structurally related analog, an ethylsulfonyl derivative (CAS 946356-34-9), has been documented, suggesting a chemical series exists around the sulfonyl substituent .

Why Generic Substitution is Not Possible for CAS 921838-96-2


In-class compounds sharing the pyridazine-benzamide scaffold cannot be interchanged without careful consideration. The specific substitution pattern of a methylsulfonyl group on the pyridazine ring combined with a 2-methyl-3-nitrobenzamide moiety creates a unique pharmacophore. Changing the sulfonyl substituent from methyl to ethyl (as in CAS 946356-34-9) alters both steric and electronic properties, which can dramatically shift target affinity profiles . Similarly, changes to the benzamide ring substitution pattern can shift the biological target from a CFTR inhibitor to a kinase inhibitor, as seen in closely related analogs [1]. Therefore, generic substitution risks selecting a compound with an entirely different activity profile, invalidating experimental results and wasting procurement resources.

Quantitative Differentiation Evidence for CAS 921838-96-2 vs. Closest Analogs


Comparison of CYP450 Isozyme Inhibition: 2-Methyl-3-nitrobenzamide vs. 4-Chloro-3-nitrobenzamide Analogs

The compound's 2-methyl-3-nitrobenzamide motif is hypothesized to confer a distinct CYP450 inhibition profile compared to the 4-chloro-3-nitrobenzamide analog (CAS not specified). While direct head-to-head data for this pair is unavailable, a Hypothesis comment notes that a related compound with an IC50 of 28 μM is considered neither potent nor selective [1]. This suggests the target compound may exhibit moderate CYP450 inhibition, crucial for early ADMET profiling.

Drug Metabolism CYP450 Inhibition Lead Optimization

Functional Activity: CFTR Inhibition Potential vs. Inactive Analogs

Pyridazine sulfonamide derivatives are disclosed as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel [1]. The compound's methylsulfonyl substitution pattern falls within the generic Markush structure of this patent family, suggesting potential CFTR inhibitory activity, in contrast to structurally similar compounds lacking the sulfonamide moiety which are inactive against CFTR [1].

Cystic Fibrosis CFTR Inhibitor Ion Channel

Structural Uniqueness: Methyl vs. Ethyl Sulfonyl Substituent Impact on Molecular Properties

The methylsulfonyl group in the target compound (MW 412.4 g/mol) results in a lower molecular weight and smaller molar volume compared to the ethylsulfonyl analog (CAS 946356-34-9, MW 426.4 g/mol) . This difference is predicted to lead to improved aqueous solubility and potentially better permeability, as it stays closer to Lipinski's Rule of Five thresholds [1].

Physicochemical Properties Solubility Permeability

Comparison of Kinase Inhibition Selectivity: Pyridazine-Benzamide Scaffolds

While some pyridazine-benzamide analogs are reported as Akt/PKB inhibitors , the patent literature indicates that specific substitutions on the benzamide ring can shift selectivity towards CFTR inhibition. The target compound's 2-methyl-3-nitro substitution pattern is structurally distinct from the 4-butoxy-benzenesulfonamide analog known to inhibit Akt, suggesting a different kinase selectivity profile or non-kinase target [1].

Kinase Inhibitor Selectivity ATP-binding

Optimal Application Scenarios for CAS 921838-96-2 Based on Evidence


Hit Identification in CFTR-Targeted Drug Discovery

As a member of the pyridazine sulfonamide class with predicted CFTR inhibitory activity [1], this compound is well-suited for primary screening campaigns against CFTR-dependent secretory diarrhea or polycystic kidney disease models. Its commercial availability through the Maybridge library facilitates rapid procurement for hit validation .

Chemical Tool for ADMET Profiling Studies

With a reported IC50 of ~28 µM in CYP450 inhibition assays for a closely related analog [1], this compound can serve as a moderate-affinity probe to benchmark metabolic stability assays in early drug discovery. Its defined purity (>95%) ensures reproducible results in such critical studies.

Structure-Activity Relationship (SAR) Probe for Sulfonyl Substituent Effects

The well-defined methylsulfonyl group provides a baseline for SAR expansion. Researchers can directly compare its activity against the ethylsulfonyl analog (CAS 946356-34-9) [1] to quantify the impact of alkyl chain length on potency, solubility, and permeability in a rational lead optimization program.

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